molecular formula C23H39B B033761 (+)-Ipc2B(allyl), 1M in dioxane CAS No. 106356-53-0

(+)-Ipc2B(allyl), 1M in dioxane

Cat. No.: B033761
CAS No.: 106356-53-0
M. Wt: 326.4 g/mol
InChI Key: ZIXZBDJFGUIKJS-AXSQLCHVSA-N
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Description

It is widely used in organic synthesis for the asymmetric allylation of aldehydes, leading to the formation of chiral homoallylic alcohols . This compound is known for its stability and reactivity, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (+)-Ipc2B(allyl)borane solution involves the reaction of diisopinocampheylborane with allyl bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a stable solution that can be stored at low temperatures without significant loss of reactivity .

Industrial Production Methods: Industrial production of (+)-Ipc2B(allyl)borane solution follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The solution is often prepared in solvents like pentane or dioxane to facilitate handling and application .

Chemical Reactions Analysis

Types of Reactions: (+)-Ipc2B(allyl)borane solution primarily undergoes allylation reactions. It is used for the asymmetric allylation of aldehydes, leading to the formation of chiral homoallylic alcohols. This compound can also participate in other types of reactions, such as nucleophilic addition to carbonyl compounds and reduction of imines and ketones .

Common Reagents and Conditions: The allylation reactions involving (+)-Ipc2B(allyl)borane solution typically require mild conditions and can be performed at low temperatures. Common reagents used in these reactions include aldehydes, ketones, and imines. The reactions are often carried out in the presence of an inert atmosphere to prevent oxidation .

Major Products Formed: The major products formed from the reactions involving (+)-Ipc2B(allyl)borane solution are chiral homoallylic alcohols. These products are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and natural products .

Scientific Research Applications

(+)-Ipc2B(allyl)borane solution has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of chiral homoallylic alcohols, which are important intermediates in the production of pharmaceuticals and natural products. In biology, this compound is used for the synthesis of chiral molecules that can be used as probes or ligands in biochemical studies. In medicine, (+)-Ipc2B(allyl)borane solution is used for the synthesis of chiral drugs and drug intermediates. In industry, it is used for the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of (+)-Ipc2B(allyl)borane solution involves the formation of a boron enolate intermediate. The stereochemistry of this intermediate, and consequently the final product, is determined by the chiral ligand present in the solution. The boron enolate intermediate undergoes diverse reactions, including nucleophilic addition to carbonyl compounds, as well as the reduction of imines and ketones .

Comparison with Similar Compounds

Similar Compounds:

  • (-)-Ipc2B(allyl)borane solution
  • (+)-B-Methoxydiisopinocampheylborane
  • (-)-B-Methoxydiisopinocampheylborane
  • Borane tetrahydrofuran complex solution

Uniqueness: (+)-Ipc2B(allyl)borane solution is unique due to its high reactivity and stability. It is a convenient, salt-free, stable solution of a chiral allyl borane, making it highly effective for asymmetric allylation of aldehydes. Unlike some other borane reagents, (+)-Ipc2B(allyl)borane solution can be stored for extended periods without significant loss of selectivity or reactivity .

Properties

IUPAC Name

prop-2-enyl-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXZBDJFGUIKJS-AXSQLCHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC=C)(C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CC=C)([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450243
Record name (+)-Ipc2B(allyl)borane solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106356-53-0
Record name (+)-Ipc2B(allyl)borane solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-b-Allyldiisopinocampheylborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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